Product packaging for Boc-PNA-G(Z)-OH(Cat. No.:CAS No. 169287-77-8)

Boc-PNA-G(Z)-OH

Cat. No.: B070807
CAS No.: 169287-77-8
M. Wt: 543.5 g/mol
InChI Key: QPFRXGPXBKQVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Peptide Nucleic Acid (PNA) Chemistry and Design Principles

The design of PNA oligomers is governed by a set of principles distinct from those for DNA. Key considerations include:

Length: Due to their high affinity, PNA sequences are typically shorter than their DNA counterparts, generally not exceeding 18 bases. creative-peptides.comthermofisher.com Shorter probes often provide greater specificity. creative-peptides.comthermofisher.com For many applications, an oligomer length of 12-15 bases is considered optimal. thermofisher.com

Orientation: PNAs can bind in either orientation, but the anti-parallel orientation relative to the complementary nucleic acid strand is strongly preferred for applications like antisense and DNA probing. thermofisher.com

Purine (B94841) Content: Guanine-rich PNA sequences are particularly prone to aggregation and can have low solubility. creative-peptides.comthermofisher.com Design guidelines often recommend keeping the purine content below 60-70% and avoiding long stretches of purines, especially guanine (B1146940). creative-peptides.comthermofisher.com

Solubility: To counteract the aggregation tendency of purine-rich sequences, solubility enhancers such as O, E, or X linkers, or the addition of lysine (B10760008) residues, can be incorporated into the PNA sequence. creative-peptides.com

Self-Complementarity: Given that PNA-PNA interactions are even stronger than PNA-DNA interactions, self-complementary sequences should be avoided to prevent the formation of undesired secondary structures. thermofisher.com

Table 1: PNA Design Principle Guidelines

Parameter Guideline Rationale
Length Typically 12-18 bases. creative-peptides.comthermofisher.com High binding affinity allows for shorter, more specific probes. creative-peptides.comthermofisher.com
Orientation Anti-parallel is strongly preferred. thermofisher.com Optimal for antisense and DNA probe applications. thermofisher.com
Purine Content Keep below 60%; avoid >6 adjacent purines. creative-peptides.com Purine-rich sequences, especially G-rich ones, tend to aggregate. creative-peptides.comthermofisher.com
Solubility Incorporate linkers or lysine residues. creative-peptides.com Improves solubility, particularly for purine-rich sequences. creative-peptides.com
Self-Complementarity Avoid. thermofisher.com PNA-PNA interactions are very strong and can lead to aggregation. thermofisher.com

Significance of Guanine-Containing PNA Monomers in PNA Oligomerization

Guanine-containing monomers are essential for creating PNA sequences that can target the full spectrum of genetic information. However, their inclusion presents specific challenges during PNA oligomerization. Guanine-rich PNA oligomers are the most prone to aggregation, which can complicate their synthesis, purification, and application. thermofisher.comacs.org This aggregation is a significant consideration in the design of PNA probes and antisense agents. thermofisher.com

To address these challenges, research has focused on developing modified guanine analogues. For instance, the synthesis of PNA monomers containing preQ1, a positively charged guanine analogue, has been reported. researchmap.jpnih.govresearchgate.net These modified monomers can enhance the affinity of the PNA oligomer for its DNA target through favorable electrostatic interactions without compromising sequence specificity. researchmap.jpresearchgate.net Such innovations highlight the ongoing efforts to refine the properties of guanine-containing PNAs for more robust applications. researchmap.jp

Overview of Boc-PNA-G(Z)-OH as a Building Block for Advanced PNA Constructs

This compound is a key monomer used in the chemical synthesis of PNA oligomers. rsc.org It is a guanine-containing PNA building block specifically designed for use in solid-phase synthesis protocols. The designation "this compound" describes its chemical structure:

Boc (tert-butyloxycarbonyl): This is a protecting group attached to the aminoethyl end of the backbone. It prevents unwanted reactions during the step-wise assembly of the PNA chain and is typically removed to allow for the addition of the next monomer. unimi.it

PNA-G: This indicates the core structure is a PNA monomer carrying the guanine (G) nucleobase.

(Z) (benzyloxycarbonyl): This is a protecting group attached to the exocyclic amine of the guanine base. It shields the nucleobase during synthesis.

-OH: This represents the free carboxylic acid group on the glycine (B1666218) portion of the backbone, which is activated for coupling to the free amine of the growing PNA chain on the solid support.

This monomer is integral to the Boc/Z strategy for PNA synthesis, a well-established method for producing custom PNA sequences. rsc.orgunimi.it this compound is used alongside other Boc-protected monomers for adenine, cytosine, and thymine (B56734) to construct PNA oligomers with a defined sequence. rsc.org

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 169287-77-8 chemicalbook.comcreative-peptides.com
Molecular Formula C24H29N7O8 chemicalbook.com
Molecular Weight 543.53 g/mol chemicalbook.com
Appearance White to Off-white Powder
IUPAC Name 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetyl]amino]acetic acid
Synonyms N-((N2-(Benzyloxycarbonyl)guanine-9-yl)acetyl)-N-(2-Boc-aminoethyl)glycine; Boc-G(Z)-Aeg-OH

Scope and Academic Relevance of this compound Research

The academic and research applications of this compound are extensive, stemming from its role as a fundamental component in the synthesis of specialized PNA oligomers. Research utilizing PNA constructs synthesized from this monomer spans various fields of molecular biology and biotechnology.

Specific research applications include:

Genetic Diagnostics: PNA probes synthesized with this compound are used to target specific DNA or RNA sequences. For example, they have been employed in the development of probes for genotyping the APOE gene, which is relevant to Alzheimer's disease, and for detecting Huntington's disease-associated DNA. chemicalbook.com

Antisense/Antigene Therapy: PNAs can inhibit gene expression by binding to mRNA (antisense) or DNA (antigene). creative-peptides.com The synthesis of cyclic PNAs targeting the HIV-1 TAR RNA loop, a critical structure for viral replication, demonstrates the therapeutic potential of constructs built using this monomer. chemicalbook.com

Advanced Materials: Recent studies have explored the interaction between PNAs and nanomaterials. This compound was used to synthesize charged PNA tetramers to study their supramolecular interaction with halloysite, a type of clay nanotube. rsc.orgunimi.it This research is aimed at developing smart nanosystems for the controlled delivery of biologically active molecules. rsc.org

The use of this compound in these diverse research areas underscores its importance as a foundational chemical tool, enabling the construction of sophisticated PNA molecules for probing and manipulating biological systems. rsc.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N7O8 B070807 Boc-PNA-G(Z)-OH CAS No. 169287-77-8

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O8/c1-24(2,3)39-22(36)25-9-10-30(12-17(33)34)16(32)11-31-14-26-18-19(31)27-21(28-20(18)35)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,25,36)(H,33,34)(H2,27,28,29,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFRXGPXBKQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C1N=C(NC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Pna G Z Oh and Its Oligomeric Integration

Monomer Synthesis Strategies for Boc-PNA-G(Z)-OH

The preparation of high-quality PNA monomers is a critical first step for the successful synthesis of PNA oligomers. The synthesis of this compound involves a multi-step process requiring careful selection of precursors and protecting groups to ensure stability and reactivity.

The synthesis of this compound typically begins with the preparation of the N-(2-aminoethyl)glycine (AEG) backbone, which is the structural foundation of PNA. rsc.org A common and reproducible pathway commences with N-Boc-ethylenediamine, which is considered a pivotal intermediate. researchgate.netdergipark.org.tritu.edu.tr This is followed by the introduction of the protected guanine (B1146940) nucleobase.

The key chemical precursors involved in the synthesis of this compound are:

N-Boc-ethylenediamine : Serves as the starting material for the PNA backbone.

Methyl bromoacetate or a similar electrophile : Reacts with N-Boc-ethylenediamine to form the AEG backbone.

Protected Guanine Acetic Acid : The guanine nucleobase, with its exocyclic amine protected by a benzyloxycarbonyl (Z) group, is attached to the backbone. In some cases, 6-O-benzyl guanine acetic acid is used as a precursor. nih.gov

A general synthetic route involves the alkylation of N-Boc-ethylenediamine with an appropriate bromo- or chloroacetyl derivative to form the Boc-protected AEG backbone. Subsequently, the protected guanine acetic acid derivative is coupled to the secondary amine of the AEG backbone to yield the final this compound monomer. researchgate.net

Protecting groups are essential in PNA monomer synthesis to prevent unwanted side reactions and to ensure the correct sequence of chemical transformations. In this compound, the Boc and Z groups serve distinct and crucial functions.

Boc (tert-butyloxycarbonyl) Group : This acid-labile group protects the primary amino group of the AEG backbone. rsc.org Its primary role is to prevent this amine from participating in non-specific reactions during the synthesis of the monomer and subsequent oligomerization. The Boc group is stable under the conditions required for coupling reactions but can be readily removed with acids like trifluoroacetic acid (TFA) during the solid-phase synthesis cycle to allow for the addition of the next monomer. rsc.orgchempep.com

Z (benzyloxycarbonyl) Group : The Z group is used to protect the exocyclic amino group of the guanine nucleobase. rsc.org This protection is necessary to prevent side reactions at the nucleobase during monomer synthesis and oligomerization. The Z group is more stable to acidic conditions compared to the Boc group, ensuring that it remains intact during the removal of the Boc group in each cycle of solid-phase synthesis. rsc.org It is typically removed at the final cleavage step from the solid support under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulphonic acid (TFMSA). rsc.orgnih.gov

The orthogonal nature of the Boc and Z protecting groups is fundamental to the success of the Boc/Z PNA synthesis strategy, allowing for selective deprotection and chain elongation. rsc.org

Research indicates that synthetic routes starting with N-Boc-ethylenediamine can produce PNA monomers in relatively high yield and purity with good reproducibility. researchgate.netdergipark.org.tritu.edu.tr A common challenge in the synthesis of the AEG backbone is the potential for di-alkylation of the starting ethylenediamine derivative, which can be mitigated by using a large excess of N-Boc-ethylenediamine. researchgate.net

Purification of the final monomer is typically achieved through chromatographic techniques to ensure high purity, often exceeding 97% as determined by HPLC. hongene.com The quality of the monomer is crucial, as impurities can lead to truncated or modified PNA sequences during solid-phase synthesis.

Table 1: Key Parameters in this compound Synthesis

Parameter Importance Common Approaches
Starting Material for Backbone High impact on yield and reproducibility. N-Boc-ethylenediamine is a preferred precursor. researchgate.netdergipark.org.tritu.edu.tr
Backbone Synthesis Prone to side reactions like di-alkylation. Use of excess N-Boc-ethylenediamine to minimize side products. researchgate.net
Protecting Group Strategy Ensures selective reactions and stability. Orthogonal Boc and Z groups for backbone and nucleobase protection, respectively. rsc.org
Purification Critical for successful oligomer synthesis. Chromatographic methods (e.g., HPLC) to achieve high purity (>97%). hongene.com

Solid-Phase Peptide Nucleic Acid (PNA) Synthesis Protocols Utilizing this compound

The Boc/Z strategy is a cornerstone of solid-phase PNA synthesis. rsc.orgbiosearchtech.comnih.gov This method involves the stepwise addition of Boc-protected PNA monomers, including this compound, to a growing PNA chain that is covalently attached to a solid support. nih.gov

The choice of solid support and linker is critical for the efficiency of PNA synthesis and the final cleavage of the PNA oligomer.

Solid Supports : Polystyrene-based resins are commonly used in PNA synthesis. biosynth.com Examples include:

Merrifield Resin (Chloromethylpolystyrene) : A classic resin for Boc-based solid-phase synthesis. chempep.com

MBHA (p-methylbenzhydrylamine) Resin : Often the support of choice for preparing PNA amides using the Boc strategy. rsc.orgchempep.com

PAM (Phenylacetamidomethyl) Resin : Offers increased stability of the linker to the repetitive acid treatments for Boc group removal, thus minimizing chain loss during the synthesis of long PNA sequences. chempep.comnih.gov

Linkers : The linker connects the growing PNA chain to the solid support. Its stability must be compatible with the deprotection conditions of the Boc group, yet it must be cleavable at the end of the synthesis. For Boc chemistry, linkers that are cleaved by strong acids like HF or TFMSA are typically used. rsc.orgnih.gov

Table 2: Common Solid Supports for Boc-PNA Synthesis

Solid Support Key Features
Merrifield Resin Classical polystyrene support for Boc-SPPS. chempep.com
MBHA Resin Suitable for the synthesis of C-terminal PNA amides. rsc.orgchempep.com
PAM Resin Provides enhanced linker stability against premature cleavage by TFA. chempep.comnih.gov

The formation of the amide bond between the carboxylic acid of the incoming this compound monomer and the free amino group on the resin-bound PNA chain requires an activating agent, also known as a coupling reagent.

Coupling Reagents : A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions and racemization. uni-kiel.deiris-biotech.de Commonly used reagents in Boc-PNA synthesis include:

Carbodiimides : Such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization. peptide.com

Uronium/Aminium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling times. nih.govpeptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective coupling reagent, particularly for difficult couplings. nih.govfrontiersin.org

Reaction Conditions : Optimized protocols for automated PNA synthesis using Boc/Z monomers have been developed. nih.gov These protocols often involve:

In situ neutralization : The deprotected amine on the resin is neutralized just before the coupling step. nih.govnih.gov

Pre-activation : The this compound monomer is pre-activated with the coupling reagent before being added to the resin. nih.gov

Solvent : N,N-Dimethylformamide (DMF) is a common solvent for PNA synthesis.

Capping : After each coupling step, any unreacted amino groups are "capped," typically with acetic anhydride, to prevent the formation of deletion sequences. nih.gov

An optimized automated synthesis protocol using HATU as the coupling reagent reported an average coupling yield of 99.4%. nih.gov

Deprotection and Cleavage Strategies for Boc/Z Protected PNA Oligomers

The final stage in solid-phase synthesis of Peptide Nucleic Acid (PNA) oligomers using the Boc/Z protection strategy involves the simultaneous cleavage of the oligomer from the solid support and the removal of all protecting groups. This process requires strong acidic conditions due to the stability of the benzyloxycarbonyl (Z) group on the guanine nucleobase and the linker anchoring the PNA to the resin. rsc.org

The standard procedure involves treating the peptidyl-resin with a strong acid cocktail. Historically, anhydrous hydrogen fluoride (HF) has been a common reagent for this purpose. However, due to its high toxicity and the requirement for specialized equipment, alternative strong acids are now frequently employed. rsc.org These include trifluoromethanesulfonic acid (TFMSA) and trifluoroacetic acid (TFA), often used in combination with various scavengers. rsc.orgnih.gov The "low-high" TFMSA cleavage procedure is one such established method for efficiently cleaving resin-bound PNAs. nih.gov

The cleavage cocktail's composition is critical for preventing side reactions. Scavengers are included to trap reactive carbocations generated during the removal of the protecting groups, which could otherwise modify sensitive residues in the PNA sequence. For PNA synthesis, simple scavengers like water are often sufficient. rsc.org However, when the PNA sequence contains sensitive amino acids (in PNA-peptide hybrids, for example), a more complex scavenger mixture is necessary, similar to those used in Boc-based peptide synthesis. rsc.org

A typical cleavage procedure involves treating the dried resin with a solution of TFA, TFMSA, and scavengers like m-cresol. The reaction is allowed to proceed for a specific duration at room temperature before the cleaved and deprotected PNA is precipitated from the acidic solution using cold ether.

Table 1: Common Reagents for Boc/Z PNA Cleavage and Deprotection

ReagentRoleCommon Scavengers
Hydrogen Fluoride (HF)Strong acid for cleavage and deprotectionAnisole, cresol
Trifluoromethanesulfonic Acid (TFMSA)Strong acid for cleavage and deprotectionm-cresol, water
Trifluoroacetic Acid (TFA)Strong acid, often used as a solvent/co-acidWater, m-cresol

Addressing Synthetic Challenges: Aggregation and Side Reactions During Guanine-Rich PNA Elongation

The synthesis of PNA oligomers, particularly sequences rich in purines like guanine, is frequently complicated by significant challenges that can lower synthesis yield and purity. rsc.orgresearchgate.net The primary obstacles are intra- and inter-chain aggregation on the solid support and the occurrence of side reactions during the elongation cycles. rsc.orgresearchgate.net

Aggregation: PNA chains, being uncharged, have a strong tendency to aggregate via hydrogen bonding and hydrophobic interactions as the oligomer grows. This phenomenon is especially pronounced in guanine-rich sequences due to the extensive hydrogen-bonding capabilities of the guanine nucleobase. pnas.org This on-resin aggregation can physically block reactive sites, leading to inefficient or failed coupling of subsequent monomers. nih.gov The result is a higher proportion of deletion sequences (oligomers missing one or more units) in the crude product, which can be difficult to separate from the target full-length PNA. nih.gov To mitigate this, synthesis is often performed on resins with low loading capacity to increase the distance between growing chains. rsc.org

Side Reactions: During the synthesis of guanine-containing PNAs, several side reactions can occur:

Incomplete Coupling: The steric bulk of the this compound monomer, combined with aggregation effects, can hinder the coupling reaction, leaving unreacted amino termini on the growing chain. nih.gov To address this, capping steps are employed after the coupling step. Reagents like acetic anhydride are used to acetylate any unreacted amines, preventing them from participating in subsequent coupling steps and forming deletion sequences. peptide.comnih.gov

Modification of Guanine: The guanine nucleobase itself can be susceptible to modification by the reagents used during synthesis. The choice of activating agent for the coupling step is critical to avoid unwanted reactions with the nucleobase.

The combination of aggregation and incomplete couplings makes the synthesis of long (>15 bases) purine-rich PNAs particularly challenging, often resulting in low yields of the desired product. nih.gov

Alternative and Advanced Synthetic Approaches for this compound Containing Sequences

Comparison of Boc/Z with Other Protecting Group Strategies

While the Boc/Z strategy is a well-established method for PNA synthesis, its reliance on harsh acidic conditions for final cleavage has prompted the development of alternative protecting group strategies that offer milder deprotection conditions. rsc.orgpeptide.com The most prominent alternative is the Fmoc/Bhoc strategy. rsc.org

Fmoc/Bhoc Strategy: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the backbone amine and the acid-labile benzhydryloxycarbonyl (Bhoc) group for permanent protection of the exocyclic amines of cytosine, adenine, and guanine. The key advantage is that the final cleavage and deprotection can be achieved with moderate acid treatment (e.g., TFA), avoiding the need for HF or TFMSA. rsc.orgpeptide.com This makes the strategy more compatible with standard laboratory equipment and the synthesis of modified PNAs or PNA-DNA chimeras, where the DNA component is acid-sensitive. researchgate.net

Fmoc/Boc Strategy: A hybrid approach has also been developed, particularly for incorporating modified nucleobases. nih.govnih.gov This strategy uses the Fmoc group for the backbone and the tert-butyloxycarbonyl (Boc) group for the nucleobase. This combination allows for orthogonal deprotection schemes useful in specific synthetic contexts.

Other Strategies: Further alternatives have been explored to address specific challenges. The Mmt (monomethoxytrityl)/Acyl strategy was developed for synthesizing PNA-DNA conjugates, as the removal conditions are compatible with acid-sensitive DNA. rsc.orgresearchgate.net The p-nitrobenzyloxycarbonyl (pNZ) group has also been investigated as an orthogonal protecting group that can be removed under neutral conditions. ub.eduluxembourg-bio.com

Table 2: Comparison of Major PNA Protecting Group Strategies

StrategyBackbone Protection (Temporary)Nucleobase Protection (Permanent)Deprotection/Cleavage ConditionsKey AdvantagesKey Disadvantages
Boc/Z Boc (tert-butyloxycarbonyl)Z (benzyloxycarbonyl)Strong Acid (HF or TFMSA)Robust, well-established chemistryHarsh cleavage conditions, requires specialized equipment rsc.org
Fmoc/Bhoc Fmoc (9-fluorenylmethyloxycarbonyl)Bhoc (benzhydryloxycarbonyl)Mild Acid (TFA) for cleavage; Base (piperidine) for deprotectionMilder cleavage conditions, compatible with automated synthesizers rsc.orgpeptide.comBhoc group is highly acid-labile, requiring careful handling
Mmt/Acyl Mmt (monomethoxytrityl)AcylDilute Acid (TFA) for deprotection; Ammonolysis for cleavageOrthogonal, suitable for PNA-DNA chimera synthesis rsc.orgresearchgate.netLess commonly used, monomers not as commercially available
Fmoc/Boc FmocBocMild Acid (TFA) for cleavage; Base (piperidine) for deprotectionOrthogonality useful for specific modifications and conjugates nih.govnih.govRequires careful planning of the deprotection steps to ensure selectivity

Solution-Phase Synthesis Considerations for Short this compound Oligomers

Although solid-phase synthesis is the dominant method for producing PNA oligomers, solution-phase synthesis remains a viable, and sometimes advantageous, approach for preparing very short sequences (e.g., dimers or trimers). rsc.org This method involves the sequential coupling of protected monomers in a suitable organic solvent, followed by deprotection and purification after each step.

The primary advantage of solution-phase synthesis for short oligomers is the potential for large-scale production, as it is not limited by the loading capacity of a solid support. It also allows for straightforward characterization of intermediates after each coupling step, which can be valuable for process optimization.

However, solution-phase synthesis presents significant challenges, most notably the difficulty of purifying the product after each coupling reaction. Unlike solid-phase synthesis, where excess reagents are simply washed away, solution-phase methods require purification techniques like column chromatography to separate the desired product from unreacted starting materials and byproducts. This becomes increasingly complex and inefficient as the oligomer chain grows.

Several strategies for solution-phase PNA synthesis have been developed, including:

Stepwise N-to-C terminal elongation by reacting the carboxylic acid of one protected monomer with the free amine of another. rsc.org

Synthesis of a fully protected backbone followed by sequential addition of the nucleobase acetic acids. rsc.org

Fragment condensation, where protected di- or trimers are synthesized and then coupled together to form a longer oligomer. rsc.orgacs.org

Due to the purification challenges, solution-phase synthesis is generally considered impractical for PNA oligomers longer than a few units and is primarily used for the bulk preparation of short PNA fragments or for specialized applications like the synthesis of cyclic PNAs. rsc.org

Molecular Recognition and Hybridization Characteristics of Boc Pna G Z Oh Derived Oligomers

Fundamental Principles of PNA-Nucleic Acid Hybridization with Guanine-Containing Sequences

The hybridization of PNA to nucleic acids is governed by the foundational principles of base pairing, primarily through Watson-Crick and Hoogsteen hydrogen bonding. oup.comwikipedia.org The neutral backbone of PNA eliminates the electrostatic repulsion inherent in DNA-DNA or DNA-RNA duplexes, leading to more stable hybrid complexes. nih.gov This enhanced stability is a key characteristic of PNA oligomers derived from monomers like Boc-PNA-G(Z)-OH.

Oligomers synthesized using this compound readily hybridize with complementary DNA and RNA strands by following the conventional Watson-Crick base pairing rules. oup.com In this arrangement, the guanine (B1146940) base of the PNA strand forms three specific hydrogen bonds with a cytosine base on the target nucleic acid strand. The spacing of the nucleobases along the PNA backbone is similar to that in DNA, which allows for the formation of a stable duplex structure. pnas.org This sequence-specific recognition is the basis for many applications of PNA, as it allows for the precise targeting of DNA or RNA sequences. researchmap.jp The high affinity of this binding is attributed to the absence of negative charge in the PNA backbone, which avoids electrostatic repulsion with the target nucleic acid strand. nih.gov

Beyond standard duplex formation, guanine-rich PNA oligomers can engage in Hoogsteen base pairing to form triple-helix, or triplex, structures with double-stranded DNA (dsDNA). nih.gov In this configuration, the PNA strand binds in the major groove of the DNA duplex. nih.gov Hoogsteen base pairing involves a different hydrogen bonding pattern compared to Watson-Crick pairing, where the purine (B94841) base (guanine) uses an alternative face for interaction. wikipedia.orgresearchgate.net This allows a guanine in the PNA to bind to an existing G-C Watson-Crick pair, forming a G•G-C triad. nih.gov

However, the formation of C⁺•G-C triads, another component of triplexes, typically requires acidic conditions to protonate the cytosine base. nih.gov To overcome this limitation for applications at physiological pH, modified nucleobases such as pseudoisocytosine have been incorporated into the PNA strand. biosearchtech.com Pyrimidine PNAs have been shown to form stable PNA/DNA/PNA triplex structures at complementary purine sites in dsDNA through a process called strand invasion. pnas.org This process is initiated by the triplex formation of one PNA segment through Hoogsteen pairing, while another segment forms Watson-Crick pairs with the same DNA strand. nih.gov

Thermodynamics and Kinetics of Hybridization with this compound Derivatives

The stability and specificity of PNA-nucleic acid complexes are defined by their thermodynamic and kinetic profiles. The neutral backbone of PNA oligomers significantly influences these properties, generally resulting in higher thermal stability and slower dissociation rates compared to isosequential DNA/DNA duplexes. nih.govnih.gov

Several factors modulate the binding affinity and sequence specificity of guanine-rich PNA oligomers. The intrinsic neutrality of the PNA backbone is a primary contributor to high-affinity binding by eliminating charge-charge repulsion. nih.gov However, other elements also play a critical role.

Ionic Strength: Unlike DNA:DNA duplexes, which are stabilized by increasing salt concentrations that shield phosphate repulsion, PNA:DNA duplexes are more stable at lower ionic strengths. rsc.org This is primarily due to a higher association rate at lower salt concentrations. rsc.org

Sequence Composition: The purine content, particularly a high number of guanine bases, can lead to poor solubility and aggregation of PNA oligomers due to strong G:G interactions. biosearchtech.com

Backbone Modifications: Introducing modifications to the PNA backbone, such as at the gamma (γ) position, can enhance binding affinity and specificity. nih.govbiosyn.com For example, γ-substituted PNAs can be biased towards quadruplex binding over duplex formation. nih.gov

Nucleobase Modifications: The incorporation of modified nucleobases can enhance stability. For instance, replacing cytosine with a guanidinium G-clamp, which forms five hydrogen bonds with guanine, increases the thermal stability of duplexes. nih.gov Similarly, incorporating 2,6-diaminopurine (DAP) in place of adenine has been shown to increase the melting temperature (Tm) of a duplex. biosearchtech.com Positively charged guanine analogues like preQ1 can also improve DNA binding affinity through electrostatic attraction without compromising sequence specificity. researchmap.jpnih.gov

FactorEffect on Binding Affinity/SpecificityMechanismReference
Neutral BackboneIncreases affinityEliminates electrostatic repulsion between the PNA and the negatively charged DNA/RNA backbone. nih.govnih.gov
Low Ionic StrengthIncreases affinityLeads to a higher association rate for PNA:DNA duplex formation. rsc.org
High Guanine ContentCan decrease effective bindingPromotes self-aggregation of PNA oligomers, reducing their availability for target hybridization. biosearchtech.com
Gamma (γ) ModificationsIncreases affinity and specificityPreorganizes the PNA backbone into a helical conformation, reducing the entropic penalty of binding. nih.govbiosyn.com
Modified Nucleobases (e.g., G-clamp, DAP, preQ1)Increases affinityForms additional hydrogen bonds or introduces favorable electrostatic interactions. researchmap.jpbiosearchtech.comnih.gov

PNA-DNA and PNA-RNA duplexes consistently exhibit greater thermal stability than their natural counterparts. oup.com This is reflected in higher melting temperatures (Tm). For instance, studies comparing 10-base PNA/DNA and DNA/DNA duplexes showed that the transition temperatures for PNA/DNA duplexes ranged from 311.1 K to 339.6 K, whereas DNA/DNA duplexes melted at lower temperatures, from 302.4 K to 328.0 K. oup.com

ParameterPNA/DNA HybridizationDNA/DNA HybridizationReference
Binding Constant (Kb)1.8 x 106 M-1 to 4.15 x 107 M-12.9 x 105 M-1 to 1.9 x 107 M-1 nih.govnih.gov
Binding Enthalpy (ΔH)-194 kJ mol-1 to -77 kJ mol-1-223 kJ mol-1 to -124 kJ mol-1 nih.govnih.gov
Dissociation Rate (koff)Significantly slowerFaster nih.govnih.gov

The stability of PNA-containing triplexes is also notable. PNAs can form unusually stable triple helices with dsRNA, showing significantly higher affinity for RNA duplexes than for the equivalent DNA duplexes. nih.govacs.org This stability is crucial for antigene strategies that aim to modulate gene expression by targeting double-stranded nucleic acids.

Formation and Stability of Guanine Quadruplexes (G-quadruplexes) with this compound Enriched Sequences

Guanine-rich sequences of nucleic acids can form four-stranded structures known as G-quadruplexes. wikipedia.org These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and coordinated by a central cation, typically potassium (K⁺). wikipedia.org Guanine-rich PNA oligomers can also participate in the formation of G-quadruplexes, either alone or in combination with DNA strands. nih.gov

PNA oligomers with runs of guanines can form stable hybrid G-quadruplexes with homologous DNA sequences. nih.govnih.gov These hybrid structures can involve different stoichiometries of PNA and DNA strands. For example, studies have demonstrated the formation of quadruplexes consisting of two PNA and two DNA molecules. nih.gov In other cases, a prevailing complex with a stoichiometry of three PNA strands to one DNA strand has been observed. nih.gov The formation of these G-quadruplex structures can be a critical factor in the mechanism of PNA strand invasion into duplex DNA, particularly in G-rich regulatory regions of genes like BCL2. nih.gov The ability of PNA to induce and participate in G-quadruplex formation provides an additional layer of targeting specificity beyond simple Watson-Crick hybridization. nih.govnih.gov

G-Quadruplex TypeDescriptionKey FeaturesReference
PNA QuadruplexFormed exclusively from PNA oligomers.Requires appropriate cations (e.g., K⁺, Na⁺) for stability. nih.gov
Hybrid PNA-DNA QuadruplexFormed from a combination of PNA and DNA strands.Can have varying stoichiometries (e.g., 2 PNA:2 DNA, 3 PNA:1 DNA). Forms during strand invasion of dsDNA. nih.govnih.govnih.gov
Intramolecular QuadruplexA single strand (PNA or DNA) containing four distinct G-runs folds back on itself.Common in telomeric regions and gene promoters. wikipedia.org

Homologous PNA-RNA/DNA Quadruplex Formation

Guanine-rich sequences of nucleic acids can fold into four-stranded structures known as G-quadruplexes, which are stabilized by stacked G-quartets pnas.orgmdpi.com. PNA oligomers with homologous guanine-rich sequences can participate in the formation of hybrid PNA-DNA or PNA-RNA G-quadruplexes nih.govacs.orgnih.gov. This interaction is not based on Watson-Crick base pairing but on the formation of G-quartets involving both PNA and nucleic acid strands nih.gov.

Research has demonstrated that guanine-rich PNAs can invade DNA and RNA quadruplexes to form stable PNA-DNA or PNA-RNA heteroquadruplexes nih.gov. Spectroscopic analyses, including UV-vis and circular dichroism, have confirmed the formation of these hybrid structures, which possess G-quartets acs.org. Fluorescence resonance energy transfer (FRET) experiments have been employed to elucidate the stoichiometry and strand orientation within these complexes. For instance, a hybrid quadruplex formed between a homologous PNA and the Oxytricha nova telomeric DNA sequence d(G4T4G4) was found to have a PNA2−DNA2 stoichiometry acs.org. In this structure, the two PNA strands are parallel to each other, as are the two DNA strands acs.org.

The stability of these hybrid quadruplexes is influenced by the presence of cations, with a preference for Na+ over Li+ having been observed acs.org. The formation of these higher-order structures represents a distinct mode of high-affinity DNA recognition by PNAs acs.org. The efficiency of homologous PNA invasion to form heteroquadruplexes can be target-dependent. For example, a homologous PNA readily invades the G-quadruplex forming region of the MYC proto-oncogene promoter, whereas a complementary PNA shows minimal hybridization nih.gov.

Complex Stoichiometry Strand Orientation Cation Preference
Homologous PNA - d(G4T4G4)PNA2−DNA2PNA strands parallel; DNA strands parallelNa+ > Li+
Homologous PNA - MYC promoter QFSPNA-DNA-K+
Homologous PNA - Telomeric RNAPNA2-RNA--

Mechanistic Aspects of Strand Invasion and D-Loop Formation by this compound Sequences

A hallmark of PNA is its ability to invade double-stranded DNA (dsDNA) at a complementary sequence, leading to the displacement of one DNA strand and the formation of a stable displacement loop (D-loop) nih.govpnas.orgmdpi.com. This process, known as strand invasion, allows PNAs to access genetic information within duplex DNA nih.gov.

The mechanism of strand invasion involves the PNA binding to its complementary sequence within the dsDNA, which can occur in both parallel and antiparallel orientations relative to the DNA strand nih.govpnas.org. Kinetic studies have shown that D-loop formation can be rapid, and the resulting PNA-DNA complex is stable for several hours nih.govpnas.org. The formation of the D-loop is, however, dependent on salt concentration, with higher salt concentrations generally inhibiting the process nih.gov. Interestingly, the dissociation of the PNA strand from the complex does not appear to be salt-dependent nih.gov. The formation of a D-loop by PNA can induce a bend in the DNA structure at or near the site of invasion nih.govpnas.org.

In a biological context, strand exchange and D-loop formation are central to homologous recombination, a process catalyzed by RecA family ATPases nih.gov. The RecA protein forms a helical filament with single-stranded DNA (ssDNA), which then binds to dsDNA to search for homology and catalyze strand exchange nih.gov. While PNA-mediated strand invasion is a non-enzymatic process, the mechanistic parallels provide insight into the fundamental steps of DNA strand displacement.

The rate of PNA strand invasion can be enhanced by certain chemical modifications, such as the attachment of positively charged peptides to the PNA oligomer nih.gov.

Impact of Backbone Modifications and Nucleobase Derivatization on Hybridization

The hybridization properties of PNA oligomers derived from this compound can be significantly modulated through chemical modifications to the N-(2-aminoethyl)glycine backbone or the guanine nucleobase itself. These modifications can influence binding affinity, sequence specificity, and kinetic parameters of hybridization.

Advanced Research Applications of Boc Pna G Z Oh Containing Constructs

Gene Regulation and Genome Editing Utilizing PNA

The ability of PNA to bind sequence-specifically to DNA and RNA enables the precise manipulation of genetic information. nih.gov PNA constructs can be designed to interfere with fundamental cellular processes, including transcription, translation, and splicing, thereby regulating gene expression. nih.gov Moreover, by creating unique structures upon binding to genomic DNA, PNAs can trigger endogenous DNA repair pathways, facilitating targeted gene editing. mdpi.comnih.gov

PNA oligomers synthesized from monomers like Boc-PNA-G(Z)-OH are central to antisense and antigene strategies for gene silencing.

Antisense Strategy : In this approach, PNAs are designed to be complementary to a specific messenger RNA (mRNA) sequence. By binding to the target mRNA, the PNA physically obstructs the ribosomal machinery, thereby inhibiting the translation of the mRNA into a protein. researchgate.net This effectively silences gene expression at the post-transcriptional level.

Antigene Strategy : This strategy targets the gene directly at the DNA level. PNAs can invade double-stranded DNA at specific sequences to form a highly stable PNA/DNA/PNA triplex structure. mdpi.comnih.govnih.gov This process involves one PNA strand binding via Watson-Crick base pairing, while a second PNA strand binds through Hoogsteen base pairing, displacing the non-target DNA strand to form a structure known as a D-loop. mdpi.comnih.gov The formation of this triplex clamp acts as a roadblock for RNA polymerase, effectively arresting transcription and preventing the gene from being expressed. nih.gov This approach is particularly effective for targeting homopurine-rich regions of DNA, which contain numerous guanine (B1146940) bases. mdpi.com

PNA constructs offer a versatile platform for modulating gene expression at multiple stages, from the processing of RNA to the synthesis of proteins.

Splicing Modulation : PNA oligomers can function as steric block agents to control pre-mRNA splicing. nih.govnih.gov By binding to specific intron-exon junctions or splicing enhancer/silencer sequences on a pre-mRNA molecule, PNAs can mask these sites from the spliceosome, the cellular machinery responsible for splicing. nih.gov This interference can lead to the exclusion of an exon (exon skipping) or the inclusion of an intron, thereby altering the final mRNA sequence and the resulting protein product. nih.gov This has been demonstrated in cellular models where PNAs were used to correct aberrant splicing patterns. nih.govnih.gov

Transcriptional and Translational Control : As described in the antigene and antisense strategies, PNAs can directly inhibit transcription and translation. nih.govresearchgate.net Transcriptional arrest is achieved by the formation of a PNA-DNA triplex on the gene, which physically blocks the progression of RNA polymerase. nih.govnih.gov Translational inhibition occurs when a PNA binds to a target mRNA, preventing ribosomal binding or movement and halting protein synthesis. researchgate.net

PNA-mediated gene editing is a non-enzymatic approach that leverages the cell's natural DNA repair systems. mdpi.com The process begins with a PNA molecule invading the DNA double helix at a target genomic locus, forming a PNA-DNA-PNA triplex that distorts the helical structure. mdpi.comepigenie.com This distortion is recognized as a lesion by the cell's endogenous DNA repair machinery, particularly the nucleotide excision repair (NER) pathway. nih.gov

Cellular factors, such as the XPA protein, are recruited to the site of the PNA-induced structural anomaly. nih.gov When a single-stranded donor DNA template containing the desired sequence correction is co-delivered with the PNA, the cell's repair machinery can use this template to perform homologous recombination, permanently editing the genomic sequence. nih.govcreative-peptides.com This technology has shown significant promise in preclinical models. For instance, PNA-nanoparticle systems have been used to correct the mutation responsible for β-thalassemia in mouse models, leading to the restoration of functional protein and amelioration of the disease phenotype. epigenie.comnih.govdrugtargetreview.com

Table 1: Examples of PNA-Mediated Gene Editing Findings
Target GeneModel SystemPNA DesignDelivery MethodKey FindingCitation
β-globinβ-thalassemic micegamma-modified PNA (γPNA)NanoparticlesIn vivo correction of splice-site mutation, leading to improved hemoglobin levels lasting at least 140 days. epigenie.com
CCR5 / β-globinMice with human CD34+ cellsbis-PNAPolymeric nanoparticlesDemonstrated in vivo editing of human genes in multiple organs. nih.govnih.gov
β-globinFetal mice (in utero)PNA with donor DNAAmniotic fluid injectionA single injection corrected ~6% of mutations, sufficient to be considered a cure. drugtargetreview.com
GFP reporter geneHuman cell-free extractsbis-PNADirect additionEditing depends on the nucleotide excision repair (NER) factor XPA. nih.gov

Diagnostic and Biosensing Technologies Employing this compound Derivatives

The distinctive properties of PNAs, particularly their neutral backbone and high binding affinity, make them ideal recognition elements in diagnostic and biosensing platforms. creative-peptides.comcreative-peptides.com PNA-based sensors often exhibit higher sensitivity and specificity compared to their DNA-based counterparts.

Electrochemical biosensors utilizing PNA probes offer a rapid, sensitive, and often label-free method for detecting specific nucleic acid sequences. creative-peptides.commdpi.com In a typical design, PNA probes are immobilized on the surface of an electrode, such as gold. nih.govnih.gov Because the PNA backbone is uncharged, it does not generate a background electrical signal, a common issue with negatively charged DNA probes. mdpi.comresearchgate.net

When the target DNA or RNA sequence is present in a sample, it hybridizes to the complementary PNA probe on the electrode surface. researchgate.net The accumulation of the negatively charged phosphate backbone of the target nucleic acid at the electrode interface causes a measurable change in the electrochemical properties of the surface, such as capacitance, impedance, or current. mdpi.comnih.gov This change is transduced into an electrical signal that indicates the presence and can quantify the amount of the target sequence. creative-peptides.com This principle has been successfully applied to create highly sensitive biosensors for detecting disease biomarkers, such as microRNAs associated with cancer. nih.govacs.org

Table 2: PNA-Based Electrochemical Biosensor Designs
Sensor TypeTransduction MethodTarget AnalyteKey AdvantageLimit of Detection (LOD)Citation
Gold ElectrodeAC VoltammetryHelicobacter pylori 23S rRNA geneExcellent discrimination of single-base mismatch.Not specified nih.gov
Paper-based Screen-Printed ElectrodeDifferential Pulse VoltammetrymiRNA-492 (Pancreatic Cancer)Cost-effective and applicable to undiluted serum samples.6 nM nih.gov
Graphene Oxide Field-Effect Transistor (FET)PotentiometrymicroRNAHigh sensitivity due to reduced background noise from neutral PNA probes.Not specified mdpi.com
Laser-Induced GrapheneElectrochemical Redox ProbemicroRNAUltrasensitive (attomolar range) with a large dynamic range.0.6 aM acs.org

PNA probes labeled with fluorescent molecules are widely used for the detection and visualization of specific DNA and RNA sequences within cells and tissues. nih.govsci-hub.senih.gov A primary application is in PNA-Fluorescence In Situ Hybridization (PNA-FISH). nih.govcreative-peptides.com The high thermal stability and specificity of PNA binding allow for stringent hybridization conditions, which significantly reduces off-target binding and background fluorescence. nih.govpnabio.com This results in a bright, specific signal, making PNA-FISH a robust tool for applications like identifying bacteria in clinical samples or analyzing chromosomal regions. nih.govbiosyn.com

Another advanced application is the design of PNA molecular beacons. pnabio.com In these probes, a fluorophore and a quencher molecule are attached to the PNA strand. In the absence of a target, the flexible PNA backbone allows the fluorophore and quencher to remain in close proximity, resulting in a quenched (non-fluorescent) state. pnabio.com Upon hybridization to a complementary target sequence, the PNA undergoes a conformational change, separating the fluorophore from the quencher and generating a strong fluorescent signal. pnabio.com This "switch-on" mechanism is ideal for real-time detection of nucleic acids and for live-cell imaging applications. pnabio.comresearchgate.net

Microarray and In Situ Hybridization Applications

Peptide Nucleic Acid (PNA) oligomers, synthesized using monomers such as this compound, have emerged as powerful tools in microarray and in situ hybridization (ISH) techniques due to their unique physicochemical properties. The uncharged nature of the PNA backbone eliminates the electrostatic repulsion inherent to DNA-DNA or DNA-RNA duplexes, leading to stronger and more stable binding to complementary nucleic acid targets. researchgate.net This enhanced affinity allows for the use of shorter probes and more stringent hybridization conditions, significantly improving the specificity of these assays.

In DNA microarray applications, PNA probes offer superior discrimination between perfectly matched and mismatched sequences, including single-nucleotide polymorphisms (SNPs). nih.gov This high fidelity is crucial for applications such as genotyping, gene expression analysis, and comparative genomic hybridization. nih.gov The stability of PNA-DNA hybrids also makes the microarrays more robust and reusable.

For in situ hybridization, particularly Fluorescence In Situ Hybridization (FISH), PNA probes provide a rapid and highly specific method for identifying microorganisms or analyzing chromosomal DNA. A notable application is the use of fluorescein-labeled PNA probes targeting ribosomal RNA (rRNA) for the rapid identification of pathogens like Candida albicans directly from positive blood cultures. nih.gov The PNA FISH method demonstrates high diagnostic sensitivity and specificity, with results often available within hours, a significant improvement over traditional methods. nih.gov The procedure involves hybridizing the PNA probe to the target rRNA within fixed cells on a slide, washing away the unbound probe, and visualizing the labeled cells via fluorescence microscopy. nih.gov

Parameter PNA Probes Conventional DNA Probes
Backbone Charge NeutralNegatively Charged (Phosphate)
Binding Affinity (to DNA/RNA) Very HighHigh
Hybrid Stability High (High Tm)Moderate
Sequence Specificity Very High (Excellent mismatch discrimination)Good
Optimal Probe Length ShorterLonger
Hybridization Kinetics FasterSlower
Nuclease Resistance HighLow (Requires modification)

Therapeutic and Drug Discovery Applications of PNA Constructs

The unique properties of PNA, including high binding affinity to target nucleic acids and exceptional enzymatic stability, make it a promising candidate for therapeutic applications. nih.govmdpi.com PNA oligomers, constructed from monomers like this compound, are being explored as antisense and antigene agents to modulate gene expression at the levels of translation and transcription, respectively.

Development of PNA-Based Therapeutics (e.g., Anticancer, Antibacterial)

PNA-based constructs are being actively investigated as selective anticancer and antibacterial agents. mdpi.comnih.gov

Anticancer Applications: In cancer therapy, PNAs are designed to target oncogenes or dysregulated microRNAs (miRNAs) that drive tumor growth and survival. nih.govmdpi.com As antisense agents, they can bind to specific mRNA sequences, sterically blocking translation and inhibiting the production of oncogenic proteins. nih.gov Furthermore, anti-miR PNAs can bind to and inhibit oncogenic miRNAs, such as miR-155, which is overexpressed in certain lymphomas, thereby restoring the expression of tumor-suppressing genes. nih.gov PNA constructs can also be used as carriers to deliver small molecule drugs specifically to tumor cells. nih.gov

Antibacterial Applications: As antibacterial agents, PNAs are designed to be complementary to essential genes in pathogenic bacteria, such as the acpP gene in E. coli, which is crucial for fatty acid biosynthesis. mdpi.comresearchgate.net By binding to the mRNA of these essential genes, the PNA oligomer inhibits protein synthesis, leading to bacterial growth inhibition or cell death. mdpi.com This sequence-specific mechanism allows for the development of narrow-spectrum antibiotics that could potentially reduce the side effects on commensal microflora. researchgate.net The effectiveness of antibacterial PNAs has been demonstrated against a range of Gram-positive and Gram-negative bacteria. nih.gov

Therapeutic Target Mechanism of Action Disease Area Example Target Gene/Sequence
Oncogene mRNAAntisense (Translation Inhibition)CancerMYCN, Bcl-2
MicroRNA (miRNA)Anti-miR (Inhibition of miRNA function)CancermiR-21, miR-155
Essential Bacterial mRNAAntisense (Translation Inhibition)Bacterial InfectionsE. coli acpP, rpoA
Telomeric DNAG-quadruplex stabilizationCancerTelomere repeats

Strategies for Enhanced Cellular Uptake and Delivery of this compound Conjugates

A primary obstacle for the therapeutic use of PNA is its limited ability to cross cell membranes due to its neutral backbone and large size. nih.gov To overcome this, various strategies have been developed to enhance cellular uptake.

One of the most effective approaches is the conjugation of PNAs to cell-penetrating peptides (CPPs), such as Tat or oligo-arginine peptides. nih.gov These positively charged peptides can facilitate the transport of the PNA cargo across the cell membrane. nih.gov However, a common issue with CPP-mediated delivery is the entrapment of the conjugate in endosomes. nih.gov

Other strategies include:

Lipophilic Conjugation: Attaching lipidic moieties, such as adamantyl groups or fatty acids, to the PNA can improve its interaction with the cell membrane and facilitate uptake. nih.gov

Nanoparticle Delivery: Encapsulating or conjugating PNAs to nanoparticles, such as mesoporous silica nanoparticles (MSNPs) or quantum dots, provides a versatile platform for delivery. nih.govnih.gov These systems can protect the PNA from degradation and can be functionalized for targeted delivery to specific cell types. nih.gov

Backbone Modification: Introducing positive charges, such as guanidinium groups, into the PNA backbone itself can enhance its cell-penetrating properties. nih.gov

pH-Sensitive Delivery: Using carriers like the pH-low insertion peptide (pHLIP), which undergoes a conformational change in the acidic microenvironment of tumors, allows for selective delivery to cancer cells. nih.gov

Inhibition of Polymerase Activity by Guanine-Rich PNA Quadruplexes

Guanine-rich nucleic acid sequences can fold into four-stranded secondary structures known as G-quadruplexes (G4s). wikipedia.org These structures, found in telomeric regions and gene promoter regions, can act as roadblocks to DNA replication and transcription. nih.govnih.gov Guanine-rich PNA oligomers, synthesized from monomers like this compound, can hybridize with G-rich DNA templates to form highly stable PNA-DNA hybrid quadruplexes. nih.govacs.org

These hybrid structures are thermodynamically more stable than their native DNA G-quadruplex counterparts and serve as potent inhibitors of DNA polymerase activity. nih.govacs.org Research has shown that a G-quadruplex-forming PNA can inhibit the extension activity of DNA polymerase η, a translesion polymerase, more effectively than a native DNA G-quadruplex. nih.gov This inhibition is concentration-dependent and sequence-specific. acs.org The inhibitory potential of these PNA-DNA heteroquadruplexes suggests their use as anticancer therapeutics, as halting DNA replication can selectively kill rapidly proliferating cancer cells. nih.gov

Inhibitor Target IC50 (nM) Mechanism
G-quadruplex-forming PNADNA polymerase η on G-rich template16.2 ± 3.3Formation of stable PNA-DNA heteroquadruplex, blocking polymerase extension. nih.govacs.org
BRACO-19 (G-quadruplex ligand)DNA polymerase η on G-rich template42.5 ± 4.8Stabilization of native DNA G-quadruplex. nih.govacs.org

Development of PNA-Based Materials and Nanotechnology

The programmability of Watson-Crick base pairing has established DNA as a premier building material for nanoscale structures. nih.govcambridge.org PNA is increasingly being incorporated into these systems to introduce novel functionalities and dynamic behaviors, leveraging its unique chemical and physical properties. nih.govdntb.gov.ua

PNA as Functional Linkers and Actuators in Dynamic DNA Nanotechnology

In the field of dynamic DNA nanotechnology, which involves creating nanoscale machines that can undergo controlled movement and structural reorganization, PNAs serve as powerful functional components. nih.govnih.gov

PNA as Functional Linkers: PNA oligomers can be used as linkers to functionalize DNA nanostructures with molecules that are not easily incorporated into standard DNA synthesis, such as peptides and other small molecules. nih.govnih.gov Because PNA is synthesized using peptide chemistry, it is straightforward to create PNA-peptide chimeras, allowing for the precise positioning of peptides within a DNA origami structure. nih.gov This chemical versatility expands the functional repertoire of DNA-based materials. nih.gov

PNA as Actuators: One of the most compelling features of PNA is its ability to invade a DNA duplex at its target sequence without the need for a "toehold" (a single-stranded overhang), a process known as strand invasion. nih.govnih.gov This property is harnessed to create PNA-based actuators that can control the movement of dynamic DNA nanodevices. For example, pseudo-complementary PNA (pcPNA) has been used to create reversible switches in DNA rotaxane architectures. nih.govlimes-institut-bonn.de The addition of a PNA actuator sequence can induce a conformational change, switching the nanodevice from a mobile to a stationary state isothermally and with high efficiency. nih.govlimes-institut-bonn.de This toehold-free switching mechanism broadens the toolbox for creating complex and orthogonal dynamic DNA systems. nih.gov

Computational and Theoretical Investigations of Boc Pna G Z Oh and Pna Conjugates

Molecular Modeling and Simulation of PNA-Nucleic Acid Interactions

Molecular modeling and simulation have become central to the study of PNA-nucleic acid complexes. These techniques allow for the detailed examination of the forces, conformations, and dynamics that govern the binding of PNAs to DNA and RNA targets. By simulating these interactions, researchers can elucidate the structural basis for the high affinity and specificity characteristic of PNA binding.

Computational models are extensively used to predict the thermodynamic stability of PNA-nucleic acid duplexes and triplexes. These predictions are critical for designing PNA sequences, which are assembled from monomers like Boc-PNA-G(Z)-OH, that will bind to their intended targets with high affinity and specificity.

The high binding affinity of PNA for DNA and RNA is a well-documented phenomenon. nih.gov A key reason for this is the PNA's uncharged backbone, which is composed of repeating N-(2-aminoethyl)-glycine units. wikipedia.org This neutrality eliminates the electrostatic repulsion that exists between the negatively charged phosphate backbones of DNA and RNA, leading to more stable hybrid duplexes. nih.govwikipedia.org

Density-functional theory (DFT) calculations have been employed to quantify these binding energies. Studies comparing various trimeric double strands have shown that the hybridization energies for duplexes involving PNA are significantly larger than those for native DNA-DNA or RNA-RNA duplexes. nih.gov This increased stability is attributed to the greater positive charges on the hydrogen atoms involved in the hydrogen bonds within PNA-containing duplexes, which results in stronger hybridization. nih.gov

Duplex CompositionConformationComputed Binding Energy (kcal/mol)
PNA-RNAB-form74.7
LNA-DNAB-form72.2
PNA-DNAB-form71.5
LNA-RNAA-form70.9
DNA-DNAB-form65.7
RNA-RNAA-form64.0

This table presents computed binding energies for various duplexes, demonstrating the enhanced stability of hybrids containing PNA and LNA compared to natural nucleic acid duplexes. Data sourced from density-functional molecular orbital calculations. nih.gov

Beyond affinity, specificity is paramount. PNA oligomers exhibit greater specificity in binding to complementary DNA, where a single base mismatch is more destabilizing in a PNA/DNA duplex than in a DNA/DNA duplex. wikipedia.org Theoretical models have been developed to analyze this specificity, demonstrating that a two-stage binding process for PNA interaction with DNA can ensure both high affinity and very high specificity. nih.gov These computational simulations help define the parameters necessary to achieve this level of discrimination, which is crucial for therapeutic and diagnostic applications. nih.gov

Molecular dynamics (MD) simulations provide a powerful lens through which to view the conformational landscape and dynamic behavior of PNA-nucleic acid complexes. rsc.org These simulations can reveal atomic-level details about the structure, flexibility, and solvent interactions of PNA duplexes and triplexes over time. rsc.orgacs.org

MD studies have shown that the PNA backbone is highly flexible, a property that allows it to adopt conformations complementary to different nucleic acid structures. acs.org Simulations of PNA-DNA duplexes have demonstrated that they can converge to structures resembling a P-type helix, which has characteristics of both A- and B-form DNA. acs.orgnih.gov The flexibility of the PNA backbone can also induce distortions in the structure of the bound DNA or RNA strand. acs.org The development of new force field parameters for PNA molecules for use in simulation packages like GROMACS has been instrumental in enabling accurate MD studies of PNA-PNA and PNA-DNA duplexes. rsc.orgresearchgate.net

The ability of homopyrimidine PNAs to bind to duplex DNA to form extraordinarily stable (PNA)₂-DNA triplexes is a key area of investigation. nih.gov MD simulations confirm that the PNA backbone lends additional flexibility to the triplex structure. nih.gov Molecular mechanics calculations have been used to compare the stability of different PNA arrangements in triplexes, indicating that an antiparallel orientation of the two PNA strands relative to each other is slightly favored energetically. researchgate.net These simulations also highlight the importance of inter-residue hydrogen bonds in stabilizing the helical conformation of the PNA strands within these complexes. researchgate.net

ParameterPNA·PNA DuplexPNA·DNA Duplex
Helical Twist19-20°27.9°
Base Pairs per Turn18~13
Diameter28 ÅN/A
X-displacement4.8-7.2 Å3 Å

This table summarizes key helical parameters for PNA-containing duplexes derived from structural data and molecular dynamics simulations. researchgate.netnih.gov The distinct parameters reflect the unique conformational properties of PNA structures.

Machine Learning and Artificial Intelligence in PNA Sequence Design and Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in the chemical and biological sciences. For PNA research, these computational approaches offer a powerful strategy to navigate the vast sequence space and predict the properties of novel PNA oligomers, thereby accelerating their design and development. nih.gov

ML algorithms can be trained on experimental data to build predictive models for various PNA properties. A notable application is the prediction of PNA synthesis efficiency. chemrxiv.orgresearchgate.net The synthesis of PNA can be challenging, and the ability to predict the quality of a synthesis for a given sequence beforehand is highly valuable. nih.gov Researchers have developed ML models trained on data from automated PNA synthesizers, specifically from the fluorenylmethyloxycarbonyl (Fmoc) deprotection reactions, to predict synthesis outcomes. researchgate.netpentelutelabmit.com

These models have demonstrated high accuracy in forecasting synthesis efficiency, enabling a "design-build-test-learn" cycle for PNA development. researchgate.net By predicting which sequences are likely to be synthesized with high purity, these tools guide researchers toward more promising candidates for therapeutic or diagnostic use, saving significant time and resources. nih.govresearchgate.net This approach has been used to design accessible antisense PNA sequences targeting genes associated with a wide range of diseases. pentelutelabmit.com

Model Performance MetricAchieved ValueCorrelation
Prediction Accuracy93%N/A
Pearson's r0.97N/A
HPLC Purity Correlation (R²)0.95Predicted synthesis scores vs. experimental HPLC crude purities

This table highlights the performance of an optimized machine learning model for predicting PNA synthesis efficiency. The high accuracy and correlation values demonstrate the model's utility as a computational tool for rational PNA sequence design. nih.govpentelutelabmit.com

Beyond synthesis, deep learning methods are being developed to predict the binding properties of nucleic acid-binding molecules. For instance, graph neural networks are used in models like PNAbind to predict protein-nucleic acid binding by encoding the physicochemical and geometric properties of a protein's surface. biorxiv.org While developed for proteins, similar structure-based ML approaches hold promise for predicting the binding affinity and specificity of PNA sequences for their DNA and RNA targets, further enhancing the rational design of these synthetic molecules. biorxiv.org

Challenges and Future Directions in Boc Pna G Z Oh Research

Overcoming Synthetic Hurdles for Complex PNA Sequences

The synthesis of PNA oligomers, particularly those rich in purines like guanine (B1146940), is notoriously challenging. nih.gov These sequences are prone to aggregation on the solid support used during synthesis, which can hinder the efficiency of chemical reactions and lead to lower yields and purity of the final product. nih.govrsc.org The inherent nature of the PNA backbone can lead to the formation of secondary structures, further complicating the synthesis of long or complex sequences. rsc.org

Several strategies have been developed to mitigate these issues:

Modified Monomers: The introduction of backbone modifications, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt the hydrogen bonding networks that lead to aggregation. nih.gov

Optimized Synthesis Conditions: Adjusting reaction temperatures can help to minimize aggregation and improve coupling efficiency during the solid-phase synthesis process. nih.gov

Advanced Resins: The use of specialized resins, like PEG-based ones, can improve the swelling properties and reduce the density of PNA chains, thereby decreasing the likelihood of aggregation. rsc.org

Alternative Protecting Groups: Protecting groups like benzothiazole-2-sulfonyl (Bts) can prevent side reactions such as N-acyl transfer, a common issue in PNA synthesis. nih.gov

Table 1: Strategies to Overcome Synthetic Hurdles in PNA Synthesis

Strategy Description Key Benefit(s)
Backbone Modification (e.g., Hmb) Incorporation of groups that disrupt interchain hydrogen bonding. Reduces aggregation, improves coupling efficiency for purine-rich sequences. nih.gov
Optimized Temperature Elevating temperature during coupling reactions. Minimizes aggregation and sterical hindrance. nih.gov
PEG-based Resins Utilizes resins with enhanced swelling properties. Decreases density of PNA chains, reducing aggregation potential. rsc.org
Alternative Protecting Groups (e.g., Bts) Protects the PNA backbone amine to prevent side reactions. Prevents N-acyl transfer, improving purity. nih.gov

Strategies for Enhancing In Vivo Performance of PNA Constructs

A significant challenge in the therapeutic application of PNAs is their limited ability to cross cell membranes. nih.govcreative-peptides.com To address this, researchers have focused on conjugating PNAs with various molecules that can facilitate cellular uptake and improve their performance within a living organism (in vivo).

Key strategies include:

Cell-Penetrating Peptides (CPPs): These short peptides can be attached to PNAs to enhance their entry into cells. nih.gov CPPs can be conjugated to either the N-terminal or C-terminal end of the PNA.

Lipophilic Moieties: The addition of fat-soluble molecules can improve the interaction of PNAs with the cell membrane, aiding in their uptake. nih.gov

Nanoparticle Delivery Systems: Encapsulating PNAs within nanoparticles can protect them from degradation and facilitate their delivery to target cells. nih.gov

Chemical Modifications: Introducing positive charges into the PNA backbone, for instance through guanidinium groups, can improve cellular uptake. nih.gov

These approaches aim to overcome the natural barriers of the cell and ensure that the PNA constructs can reach their intracellular targets to exert their therapeutic or diagnostic effects. mdpi.com

Development of Novel Boc-PNA-G(Z)-OH Derivatives with Tuned Recognition Properties

The ability of PNAs to bind to specific DNA or RNA sequences with high affinity and specificity is central to their function. nih.govbiomers.net Researchers are actively developing novel derivatives of this compound to further enhance these recognition properties.

Areas of focus include:

Backbone Modifications: Introducing modifications at the gamma (γ) position of the PNA backbone can induce a helical structure, which can have profound effects on hybridization and binding affinity. nih.gov

Nucleobase Modifications: Altering the guanine base itself can influence its binding properties. For example, modifications at the N2 position of guanine have been explored to understand their impact on binding to target RNA structures like riboswitches. mdpi.com

Guanidine Modifications: Incorporating guanidine groups into the PNA backbone (GPNA) has been shown to enhance cellular delivery, although it may alter the preferred mode of binding to double-helical RNA. nih.govcmu.edu

These modifications allow for the fine-tuning of PNA properties to achieve desired levels of binding strength, sequence specificity, and cellular uptake for specific applications. nih.gov

Table 2: Examples of PNA Derivatives and Their Modified Properties

Derivative Type Modification Impact on Properties
Gamma (γ)-Modified PNA Chiral modifications at the γ-carbon of the backbone. Induces helical structure, affects hybridization and binding affinity. nih.gov
Guanidine-Modified PNA (GPNA) Arginine-derived backbone with guanidine groups. Enhances cellular uptake, may alter RNA binding mode. nih.gov
N2-Modified Guanine PNA Chemical alterations to the guanine nucleobase. Can remodel the binding pocket of target RNAs like riboswitches. mdpi.com

Expansion of Therapeutic and Diagnostic Applications for PNA

The unique properties of PNAs, such as their resistance to enzymatic degradation and high binding affinity, make them promising candidates for a wide range of therapeutic and diagnostic applications. nih.govnih.govnih.gov

Current and emerging applications include:

Antigene and Antisense Therapy: PNAs can be designed to bind to specific DNA sequences to inhibit gene transcription (antigene) or to mRNA to block protein translation (antisense). nih.govrevistamedicinamilitara.roresearchgate.net These strategies are being explored for cancer therapy and in the fight against viral and bacterial infections. nih.govcreative-peptides.com

Gene Editing and Splicing Modulation: PNAs can be used to modulate the splicing of pre-mRNA to produce therapeutically relevant proteins and have potential applications in gene editing. nih.govacs.org

Diagnostic Tools: PNA probes are used in techniques like fluorescence in situ hybridization (PNA-FISH) for the rapid identification of chromosomes and detection of aneuploidies. nih.govrevistamedicinamilitara.ro They are also employed in PCR-based methods and as biosensors for the detection of specific genetic mutations or pathogens. creative-peptides.comcreative-peptides.comcreative-peptides.com

The versatility of PNA technology continues to drive its adoption in various areas of medical research and clinical diagnostics. wikipedia.org

Integration of this compound into Multifunctional Biomolecular Systems

To enhance their functionality, PNAs are increasingly being integrated into more complex biomolecular systems. This involves conjugating them with other molecules to create multifunctional constructs with combined properties.

Examples of such integrated systems include:

PNA-Peptide Conjugates: As previously mentioned, conjugating PNAs with peptides, particularly CPPs, is a key strategy for improving cellular delivery. creative-peptides.comacs.org These conjugates combine the sequence-specific recognition of PNAs with the cell-penetrating capabilities of peptides. nih.gov

PNA-DNA Chimeras: These molecules contain both PNA and DNA monomers in a single chain. oup.com This approach aims to combine the enhanced binding affinity of PNAs with the favorable solubility and enzymatic compatibility of DNA. oup.com

PNA Conjugated to Imaging Agents: For diagnostic purposes, PNAs can be linked to fluorophores or radioactive isotopes to create probes for molecular imaging. creative-peptides.com

These multifunctional systems leverage the strengths of different molecular components to create powerful tools for a variety of biomedical applications.

Table of Compounds

Compound Name Abbreviation
Peptide Nucleic Acid PNA
This compound Not applicable
2-hydroxy-4-methoxybenzyl Hmb
Benzothiazole-2-sulfonyl Bts
Poly(ethylene glycol) PEG
Cell-Penetrating Peptide CPP
Guanidine-Modified PNA GPNA
Fluorescence in situ Hybridization FISH

Q & A

Q. Table 1. Key Variables for Synthesis Optimization

VariableRange TestedImpact on Yield
Coupling Time1–24 hours↑ yield after 6h
Temperature0°C vs. RTRT favored
SolventDMF vs. NMPNMP ↑ solubility

Q. Table 2. Stability Study Design

ConditionDurationDegradation Rate
-20°C (lyophilized)12 months<5%
RT (aqueous)1 month25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.